3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid is an organic compound classified as a carbamoylamino acid. This compound features a unique structure that includes both a carbamoyl group and an amino acid backbone, making it significant in various fields such as chemistry, biology, and medicine. The compound's molecular formula is , with a molecular weight of approximately 222.24 g/mol .
The synthesis of 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Typically, the use of solvents and temperature control during the reaction stages can significantly influence the efficiency of the synthesis. Purification methods such as recrystallization or chromatography are often employed to isolate the desired product.
The molecular structure of 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid can be described using various chemical notations:
InChI=1S/C11H14N2O3/c1-7-2-4-8(5-3-7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16)
PHIQHXFUZVPYII-ZCFIWIBFSA-N
C1=CC(=CC=C1C(CC(=O)O)NC(=O)N)C
The compound has a distinct arrangement that includes a phenyl ring substituted with a methyl group and a propanoic acid chain linked to a carbamoylamino group .
The chemical behavior of 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid is influenced by its functional groups, allowing it to participate in various reactions:
These reactions are facilitated by the compound's functional groups, which allow for nucleophilic attacks and electrophilic additions under appropriate conditions.
The mechanism of action for 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid involves interactions with specific biological targets:
Research into the detailed mechanisms requires further studies to elucidate specific interactions and pathways affected by this compound.
These properties make it suitable for various applications in scientific research and industry .
3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid has several applications:
This compound's diverse applications underscore its significance in contemporary scientific research and industrial processes.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1